

Spectroscopic data for Pentaethylene glycol monomethyl ether (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Pentaethylene glycol monomethyl ether*

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A Spectroscopic Guide to Pentaethylene Glycol Monomethyl Ether

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Pentaethylene glycol monomethyl ether** (CAS No. 23778-52-1), a versatile hydrophilic linker and solvent. The information presented herein is intended to aid in the structural elucidation, characterization, and quality control of this important compound in research and development settings.

Molecular Structure and Spectroscopic Overview

Pentaethylene glycol monomethyl ether, with the chemical formula $C_{11}H_{24}O_6$ and a molecular weight of 252.30 g/mol, consists of a five-unit ethylene glycol chain with one terminal hydroxyl group and one terminal methoxy group.^{[1][2][3][4]} This structure gives rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are detailed below.

Chemical Structure: $CH_3-O-(CH_2CH_2-O)_4-CH_2CH_2-OH$

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of **Pentaethylene glycol monomethyl ether**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

^1H NMR Data

The ^1H NMR spectrum is characterized by a sharp singlet for the terminal methyl protons and a complex series of overlapping multiplets for the methylene protons of the ethylene glycol chain.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.39	Singlet	3H	$\text{CH}_3\text{-O-}$
3.75 - 3.42	Multiplet	20H	$\text{-O-CH}_2\text{CH}_2\text{-O-}$

Solvent: CDCl_3 . Data sourced from ChemicalBook.[\[5\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum shows distinct signals for the terminal methyl and methylene carbons, with the internal methylene carbons appearing in a narrow chemical shift range. Due to the repetitive nature of the ethylene glycol units, the signals for the internal carbons often overlap.

Chemical Shift (δ) ppm (Predicted)	Assignment
~59.0	$\text{CH}_3\text{-O-}$
~61.7	$\text{HO-CH}_2\text{-}$
~70.5 - 70.8	Internal $\text{-O-CH}_2\text{CH}_2\text{-O-}$
~72.0	$\text{-CH}_2\text{-O-CH}_3$
~72.6	$\text{-CH}_2\text{-OH}$

Note: Precise, experimentally verified ^{13}C NMR data for **Pentaethylene glycol monomethyl ether** is not readily available in the public domain. The values presented are predicted based

on data for structurally similar compounds, such as Tetraethylene glycol monomethyl ether, and general chemical shift principles.^[6]

Infrared (IR) Spectroscopy

The IR spectrum of **Pentaethylene glycol monomethyl ether** displays characteristic absorption bands corresponding to its alcohol and ether functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad, Strong	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (aliphatic)
1150 - 1085	Strong	C-O stretch (ether)
~1060	Strong	C-O stretch (primary alcohol)

Note: The exact peak positions can vary based on the sample state (neat liquid, solution) and intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Pentaethylene glycol monomethyl ether**, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are common techniques.

m/z	Interpretation
253.16	[M+H] ⁺ , protonated molecular ion
275.14	[M+Na] ⁺ , sodium adduct
89	Common fragment
59	Common fragment
45	Base Peak

Data sourced from the NIST Mass Spectrometry Data Center via PubChem.^[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for acquiring the spectroscopic data presented above.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of **Pentaethylene glycol monomethyl ether** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). The choice of solvent is critical as it must completely dissolve the sample without its own signals obscuring important sample peaks.
- Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.
- The final solution height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
- Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to maximize signal resolution and obtain sharp, symmetrical peaks.
- Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to ensure efficient signal detection.
- Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of $\sim 12\text{-}15$ ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged.
 - For ^{13}C NMR, a proton-decoupled experiment is used. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds)

are often required.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis. For CDCl_3 , the residual solvent peak at 7.26 ppm can be used as a reference.
- Integrate the peak areas in the ^1H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Protocol 2: Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for liquid samples.

1. Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

2. Data Acquisition:

- **Background Scan:** Before analyzing the sample, acquire a background spectrum. This scan measures the IR spectrum of the empty ATR crystal and the ambient environment (e.g., CO_2 and water vapor in the air). This background will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of neat **Pentaethylene glycol monomethyl ether** directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
- **Run Spectrum:** Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
- **Initiate the sample scan.** The instrument will direct a beam of infrared radiation through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

- Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio over a range of 4000-400 cm^{-1} .

3. Data Processing and Analysis:

- The resulting spectrum will be plotted as absorbance or transmittance versus wavenumber (cm^{-1}).
- Identify the key absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C-O stretch) to confirm the molecular structure.
- After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Protocol 3: Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS).

1. Sample Preparation:

- Prepare a stock solution of **Pentaethylene glycol monomethyl ether** at a concentration of approximately 1 mg/mL in a solvent such as methanol, acetonitrile, or water.
- Perform a serial dilution of the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using a mixture of common LC-MS mobile phase solvents (e.g., 50:50 acetonitrile:water). A small amount of formic acid (0.1%) may be added to promote protonation ($[\text{M}+\text{H}]^+$) in positive ion mode.
- If the solution contains any solid particles, it must be filtered through a 0.22 μm syringe filter to prevent clogging of the instrument's tubing.
- Transfer the final diluted solution to a 2 mL autosampler vial with a screw cap and septum.

2. Instrument Setup and Data Acquisition:

- Ionization Method:** Select Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer:** The instrument can be set to perform a full scan to detect all ions within a specified mass range (e.g., m/z 50-500).
- Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
- Instrument Tuning and Calibration:** Before running the sample, the mass spectrometer must be tuned and calibrated using a standard solution to ensure mass accuracy.

- Acquisition: Initiate the data acquisition. The sample solution is nebulized and ionized in the ESI source, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., $[M+H]^+$, $[M+Na]^+$) are released and enter the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

3. Data Analysis:

- Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the molecular weight of the compound.
- Examine the fragmentation pattern (if using MS/MS) to further confirm the structure. The characteristic repeating loss of ethylene glycol units (44 Da) is often observed for PEG-related compounds.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **Pentaethylene glycol monomethyl ether**.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart of the spectroscopic analysis process.

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